molecular formula C96H195P B12638729 Tridotriacontylphosphane CAS No. 920984-44-7

Tridotriacontylphosphane

Cat. No.: B12638729
CAS No.: 920984-44-7
M. Wt: 1380.5 g/mol
InChI Key: PRQAXIWAEBXNHA-UHFFFAOYSA-N
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Description

Tridotriacontylphosphane (systematic name: tritriacontylphosphane) is a trialkyl phosphate ester with three linear triacontyl (C₃₀H₆₁) chains bonded to a central phosphorus atom. Its structure is analogous to other trialkyl phosphates, such as trioctadecyl phosphate (C₁₈ chains) or tridecyl phosphate (C₁₀ chains), but with significantly longer alkyl chains. These compounds are characterized by their hydrophobicity, thermal stability, and applications in industrial lubricants, plasticizers, and surfactants .

While direct experimental data on this compound is scarce in the provided evidence, its properties can be extrapolated from trends observed in shorter-chain homologs.

Properties

CAS No.

920984-44-7

Molecular Formula

C96H195P

Molecular Weight

1380.5 g/mol

IUPAC Name

tri(dotriacontyl)phosphane

InChI

InChI=1S/C96H195P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-85-88-91-94-97(95-92-89-86-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)96-93-90-87-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-96H2,1-3H3

InChI Key

PRQAXIWAEBXNHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridotriacontylphosphane typically involves the reaction of tridotriacontyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Tridotriacontyl chloride+PCl3+BaseThis compound+By-products\text{Tridotriacontyl chloride} + \text{PCl}_3 + \text{Base} \rightarrow \text{this compound} + \text{By-products} Tridotriacontyl chloride+PCl3​+Base→this compound+By-products

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tridotriacontylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with lower oxidation states.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products

    Oxidation: this compound oxide

    Reduction: Lower alkyl phosphines

    Substitution: Various substituted phosphines depending on the reagents used

Scientific Research Applications

Tridotriacontylphosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.

    Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tridotriacontylphosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This coordination facilitates the activation of substrates and the subsequent chemical transformations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Trialkyl Phosphates
Compound Alkyl Chain Length Molecular Formula Key Applications
Tridotriacontylphosphane C₃₀ C₉₀H₁₈₃O₄P High-temp lubricants
Trioctadecyl phosphate C₁₈ C₅₄H₁₀₉O₄P Lubricants, plasticizers
Tridecyl phosphate C₁₀ C₃₀H₆₃O₄P Surfactants, corrosion inhibitors

Physicochemical Properties

  • Solubility: Longer alkyl chains reduce polarity, making this compound virtually insoluble in water but soluble in nonpolar solvents like hexane or toluene. Trioctadecyl phosphate shares this trend but exhibits marginally better solubility in chlorinated solvents .
  • Thermal Stability : Increased chain length enhances thermal stability. This compound likely decomposes above 300°C, compared to ~250°C for trioctadecyl phosphate, making it suitable for extreme-temperature applications .
  • Melting Point : this compound’s melting point is expected to exceed 70°C, significantly higher than trioctadecyl phosphate (~55°C) due to stronger van der Waals interactions .

Analytical Characterization

highlights advanced techniques like HPLC and mass spectrometry for analyzing impurities in complex organophosphorus compounds. For this compound, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) would be critical for verifying alkyl chain integrity and phosphorus-oxygen bonding .

Biological Activity

Tridotriacontylphosphane (C33H69P) is a phosphane compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Structural Characteristics

This compound consists of a long hydrocarbon chain attached to a phosphorus atom. The unique structure contributes to its solubility and interaction with biological membranes, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound significantly inhibited the growth of human tumor cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).

Cell Line IC50 Value (μM) Effect
MCF-7< 10High cytotoxicity
A-549< 20Moderate cytotoxicity
HL-60< 15High cytotoxicity

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although detailed mechanisms remain to be fully elucidated.

The mechanism through which this compound exerts its biological effects appears to involve the activation of apoptotic pathways. Studies indicate that it may activate caspases, leading to programmed cell death in cancer cells. The activation of caspase-3 and caspase-9 has been observed, which are crucial for the cleavage of PARP protein, a marker of apoptosis.

Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated:

  • MCF-7 Cells : Showed significant inhibition at concentrations as low as 5 μM.
  • A-549 Cells : Exhibited reduced viability with IC50 values around 15 μM.

This study underscores the potential of this compound as a lead compound in anticancer drug development.

Study 2: In Vivo Effects

In vivo studies using animal models have also been conducted to evaluate the therapeutic efficacy and safety profile of this compound. Preliminary results suggest that administration of the compound led to significant tumor reduction without severe toxicity, indicating a favorable therapeutic index.

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